1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione
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Overview
Description
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione is a heterocyclic compound that belongs to the class of 1,3,5-triazinanes This compound is characterized by a triazinane ring with a thione group at the 2-position, a benzyl group at the 1-position, and a phenethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-trisubstituted 1,3,5-triazinanes with organic isothiocyanates. This reaction is usually carried out at elevated temperatures, around 130°C, without the need for a catalyst . The reaction conditions are relatively mild, and the yields are generally high.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The benzyl and phenethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its binding affinity and the nature of the target. The thione group plays a crucial role in these interactions, often forming covalent bonds with nucleophilic sites on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-5-phenyl-1,3,5-triazinane-2-thione
- 1-Ethyl-5-phenyl-1,3,5-triazinane-2-thione
- 1-Benzyl-5-(2-ethylphenyl)-1,3,5-triazinane-2-thione
Uniqueness
1-Benzyl-5-phenethyl-1,3,5-triazinane-2-thione is unique due to the presence of both benzyl and phenethyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
685130-90-9 |
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Molecular Formula |
C18H21N3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-benzyl-5-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3S/c22-18-19-14-20(12-11-16-7-3-1-4-8-16)15-21(18)13-17-9-5-2-6-10-17/h1-10H,11-15H2,(H,19,22) |
InChI Key |
PABJGQHFHNANMW-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=S)N(CN1CCC2=CC=CC=C2)CC3=CC=CC=C3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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